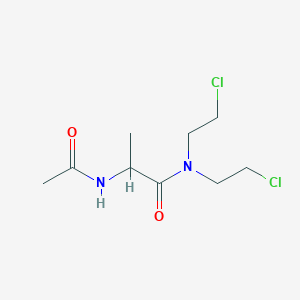
2-acetamido-N,N-bis(2-chloroethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with acetic anhydride to form N-acetyl-2-chloroethylamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-acetamido-N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-acetamido-N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves its interaction with specific molecular targets and pathways. The chloroethyl groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes . This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
2-acetamido-N,N-bis(2-chloroethyl)propanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical properties and biological activities.
N,N-bis(2-chloroethyl)acetamide:
The unique structure of this compound, particularly the presence of both acetamido and chloroethyl groups, contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
3183-27-5 |
|---|---|
Molekularformel |
C9H16Cl2N2O2 |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
2-acetamido-N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C9H16Cl2N2O2/c1-7(12-8(2)14)9(15)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
KAAHHGUTFIUVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
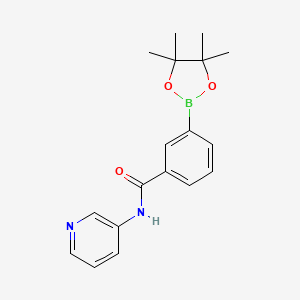
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
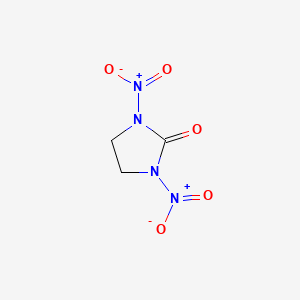
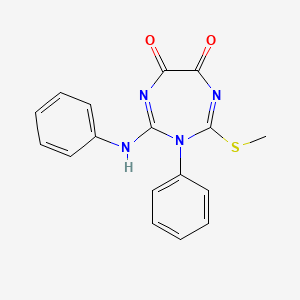
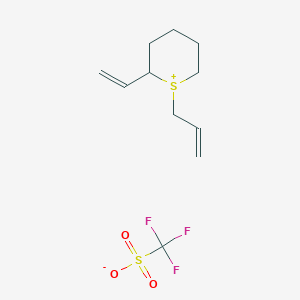
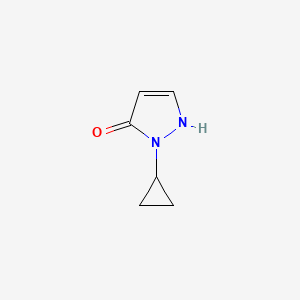

methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
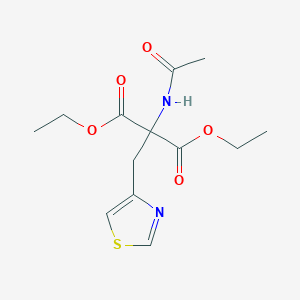
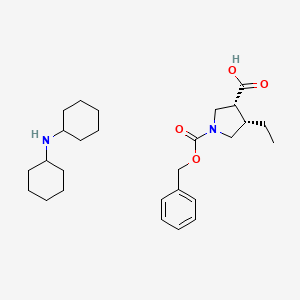
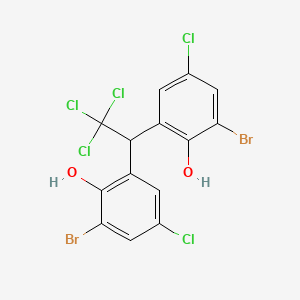
![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
